molecular formula C9H15NO2 B1485056 8-Hydroxy-1-azaspiro[4.5]decan-2-one CAS No. 1823366-37-5

8-Hydroxy-1-azaspiro[4.5]decan-2-one

Cat. No.: B1485056
CAS No.: 1823366-37-5
M. Wt: 169.22 g/mol
InChI Key: CTNPSTFWAFMWQR-UHFFFAOYSA-N
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Description

8-Hydroxy-1-azaspiro[4.5]decan-2-one is a spirocyclic compound characterized by a nitrogen atom (aza) at position 1 and a hydroxyl group at position 8 of the bicyclic framework. Its molecular formula is C₉H₁₃NO₂, with a molar mass of 167.21 g/mol. The spiro junction at carbon 4 creates a rigid, three-dimensional structure, which is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability. The hydroxyl group at position 8 introduces hydrogen-bonding capabilities, influencing both physicochemical properties (e.g., solubility, pKa) and biological interactions .

Properties

CAS No.

1823366-37-5

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

8-hydroxy-1-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C9H15NO2/c11-7-1-4-9(5-2-7)6-3-8(12)10-9/h7,11H,1-6H2,(H,10,12)

InChI Key

CTNPSTFWAFMWQR-UHFFFAOYSA-N

SMILES

C1CC2(CCC1O)CCC(=O)N2

Canonical SMILES

C1CC2(CCC1O)CCC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and pharmacological relevance of 8-hydroxy-1-azaspiro[4.5]decan-2-one and related compounds:

Compound Name Molecular Formula Substituents/Modifications Pharmacological Activity/Use Key Properties References
This compound C₉H₁₃NO₂ -OH at C8, -NH at C1 Under investigation (potential CNS targets) pKa ~14.97 (predicted), moderate solubility
8-Amino-1-azaspiro[4.5]decan-2-one HCl C₉H₁₇ClN₂O -NH₂ at C8, hydrochloride salt Preclinical studies (kinase inhibition) High solubility (salt form), MW 204.7 g/mol
Fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) C₁₅H₂₀N₂O₂ -O- at C1, -N-(2-phenylethyl) at C8 Bronchodilator (approved therapeutic) LogP ~2.5, oral bioavailability ~60%
Simufilam (1-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one) C₁₅H₂₁N₃O Triaza system, benzyl and methyl groups Filamin A binder (Alzheimer’s research) MW 275.35 g/mol, CNS penetration
8-Hydroxy-2-oxaspiro[4.5]decan-1-one C₉H₁₄O₃ -OH at C8, -O- at C2 (oxa system) Synthetic intermediate Density 1.19 g/cm³, pKa 14.97
1-Oxa-3-azaspiro[4.5]decan-2-one C₈H₁₃NO₂ -O- at C1, -NH at C3 Building block for peptidomimetics MW 155.2 g/mol, powder form
Hydroxy vs. Amino Substituents
  • 8-Amino-1-azaspiro[4.5]decan-2-one HCl: The amino group (-NH₂) provides a protonatable site, increasing solubility in acidic environments. Its hydrochloride salt form is advantageous for oral or injectable formulations. The amino group also enables derivatization (e.g., amide bond formation) for prodrug strategies .
Heteroatom Positioning (Aza vs. Oxa)
  • Fenspiride (1-oxa-3,8-diaza) : Replacing nitrogen with oxygen at position 1 reduces basicity but introduces metabolic stability via ether linkages. The phenylethyl group at C8 contributes to bronchodilatory activity by modulating adrenergic receptors .
  • 1-Oxa-3-azaspiro[4.5]decan-2-one : The oxa-aza combination creates a polar scaffold suitable for mimicking peptide turn structures. Its synthetic utility is highlighted in for constructing protease inhibitors .
Complex Spiro Systems
  • Simufilam (1,4,8-triaza) : The triaza system increases hydrogen-bond acceptor capacity, critical for binding filamin A’s altered conformations in neurodegenerative diseases. The benzyl and methyl groups enhance lipophilicity, aiding blood-brain barrier penetration .

Preparation Methods

General Synthetic Strategy

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Intramolecular Cyclization of Amino-Ketones Amino-ketone precursors, acid/base catalysis, mild heating Straightforward ring formation, scalable Requires precise precursor synthesis 60-85
Hydroxylation of Spirocyclic Precursors Mild oxidants (e.g., m-CPBA, OsO4), controlled temperature Selective hydroxylation possible Potential over-oxidation, requires careful control 50-75
One-pot Synthesis via Hydroxy-functionalized Precursors (Patent WO2018153312A1) Hydroxy-substituted amino-ketones, cyclization under mild conditions Efficient, fewer steps, higher purity Availability of hydroxy precursors 70-90

Research Findings and Notes

  • The preparation of this compound is sensitive to reaction parameters, especially during the cyclization step, where side reactions can reduce yield.

  • Use of hydroxy-functionalized intermediates prior to ring closure tends to improve regioselectivity and overall yield.

  • Patent literature indicates that solvent choice (e.g., polar aprotic solvents) and temperature control are critical for optimizing product purity.

  • No significant alternative synthetic routes such as enzymatic or photochemical methods have been reported to date, indicating that classical organic synthesis remains the primary approach.

  • The compound's structural complexity necessitates careful purification, often involving chromatographic techniques to isolate the desired isomer.

Q & A

Q. What synthetic strategies are recommended for 8-Hydroxy-1-azaspiro[4.5]decan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves intramolecular cyclization or ring-closing reactions. For example, analogs such as 2-azaspiro[4.5]decan-8-one derivatives are synthesized via cyclization of amino alcohols with ketones or aldehydes under acidic or basic conditions . Optimization should focus on solvent choice (e.g., tetrahydrofuran for improved solubility), temperature control (50–80°C to balance reaction rate and side reactions), and catalyst screening (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Monitoring reaction progress via TLC or HPLC-MS is critical to identify intermediates and optimize yields.

Q. How can researchers determine the crystal structure of this compound given its spirocyclic complexity?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement , ensuring high-resolution data (≤1.0 Å) for accurate hydrogen positioning. For challenging crystals (e.g., twinning or weak diffraction), employ synchrotron radiation or cryocooling (100 K) to enhance data quality. Precedent studies on similar compounds, such as 8-ethyl-2-hydroxy-2-methyl-4-morpholinioethyl-1-thia-4-azaspiro[4.5]decan-3-one, demonstrate that triclinic (P1) or monoclinic systems are common for spiro scaffolds . Validate the final structure using R-factor convergence (target <0.05) and residual electron density analysis.

Q. What experimental approaches are suitable for characterizing the physical properties of this compound when literature data is scarce?

  • Methodological Answer :
  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen.
  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) followed by HPLC quantification.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.
    Refer to analogous compounds (e.g., 8-(tert-butyl)-1-oxa-3-azaspiro[4.5]decan-2-one) for benchmarking, as their properties are often determined empirically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH, serum content, and incubation time.
  • Purification : Ensure >95% purity via preparative HPLC and characterize intermediates (e.g., 8-amino derivatives) using NMR and HRMS .
  • Mechanistic Profiling : Perform kinase inhibition panels or proteomics to identify off-target effects. Studies on 1-methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one HCl highlight the importance of target engagement assays .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for spirocyclic compounds like this compound?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents at positions 1, 3, and 7. For example, replacing the hydroxy group with amino or alkyl moieties can alter bioavailability .
  • Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to synthesize enantiopure analogs and compare activities.
  • Computational Modeling : Perform docking studies with AutoDock Vina or Schrödinger Suite, leveraging crystal structures of related targets (e.g., enzymes in the PDB).
    Case studies on 4-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one illustrate how ethyl substitution enhances metabolic stability .

Q. How should researchers address challenges in NMR spectral interpretation due to conformational flexibility in spirocyclic systems?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Acquire spectra at 25°C and −40°C to slow ring puckering and resolve overlapping signals.
  • 2D Techniques : Use HSQC and NOESY to assign quaternary carbons and confirm spatial proximity of protons. For example, NOE correlations between H-8 and H-1 can confirm spiro junction geometry .
  • DFT Calculations : Compare experimental 1^1H/13^13C shifts with computed values (Gaussian 16, mPW1PW91/6-31G**) to validate assignments.

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